ethyl N-[2-(diethylamino)ethyl]carbamate
CAS No.: 5470-29-1
Cat. No.: VC8181362
Molecular Formula: C9H20N2O2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
![ethyl N-[2-(diethylamino)ethyl]carbamate - 5470-29-1](/images/structure/VC8181362.png)
Specification
CAS No. | 5470-29-1 |
---|---|
Molecular Formula | C9H20N2O2 |
Molecular Weight | 188.27 g/mol |
IUPAC Name | ethyl N-[2-(diethylamino)ethyl]carbamate |
Standard InChI | InChI=1S/C9H20N2O2/c1-4-11(5-2)8-7-10-9(12)13-6-3/h4-8H2,1-3H3,(H,10,12) |
Standard InChI Key | IJJMMIGSRYGMEJ-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=O)OCC |
Canonical SMILES | CCN(CC)CCNC(=O)OCC |
Introduction
Structural and Physicochemical Properties
Ethyl N-[2-(diethylamino)ethyl]carbamate features a carbamate functional group (-O-CO-NH-) linking an ethyl ester to a 2-(diethylamino)ethylamine moiety. The diethylamino group confers basicity and enhances solubility in polar solvents, while the ethyl carbamate segment contributes to its hydrolytic stability under neutral conditions.
Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 188.267 g/mol | |
Density | 0.957 g/cm³ | |
Boiling Point | 268.5°C at 760 mmHg | |
Flash Point | 116.2°C | |
LogP (Partition Coefficient) | 1.465 |
The compound’s relatively high boiling point and moderate lipophilicity (LogP = 1.465) suggest utility in reactions requiring elevated temperatures and compatibility with both aqueous and organic phases .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ethyl N-[2-(diethylamino)ethyl]carbamate typically involves the reaction of 2-(diethylamino)ethylamine with ethyl chloroformate:
This exothermic reaction is conducted in inert solvents (e.g., dichloromethane) at 0–5°C, with triethylamine added to neutralize HCl . Yields exceeding 70% are achievable under optimized conditions .
Chemical Reactivity and Functional Transformations
Hydrolysis
The carbamate bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Yields 2-(diethylamino)ethylamine and ethanol:
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Basic Hydrolysis: Produces the corresponding amine and carbonate salts.
Nucleophilic Substitution
The ethyl carbamate group acts as a leaving site in nucleophilic substitutions. For example, reaction with primary amines yields substituted ureas:
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate oxidizes the diethylamino group to a nitroso derivative, though this pathway is less explored.
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Reduction: Catalytic hydrogenation cleaves the carbamate bond, yielding ethanol and 2-(diethylamino)ethylamine.
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Synthesis
Ethyl N-[2-(diethylamino)ethyl]carbamate serves as a precursor to neurologically active compounds. Its structural similarity to carbamate-based acetylcholinesterase inhibitors (e.g., rivastigmine) suggests potential in treating neurodegenerative disorders .
Agrochemical Uses
Carbamates are widely employed as pesticides. While direct evidence for this compound’s pesticidal activity is limited, its hydrolysis products—specifically 2-(diethylamino)ethylamine—exhibit insecticidal properties.
Hazard | Precautionary Measure |
---|---|
Flammability (Flash Point: 116.2°C) | Store away from open flames |
Irritancy | Use PPE (gloves, goggles) |
Hydrolysis Sensitivity | Maintain dry storage conditions |
The compound’s Material Safety Data Sheet (MSDS) recommends handling in well-ventilated areas and immediate rinsing upon skin contact .
Research Advancements and Future Directions
Recent studies focus on derivatizing the carbamate group to enhance bioavailability. For instance, PEGylation of the ethyl ester improves solubility for intravenous formulations . Additionally, computational models predict strong binding affinity for GABA receptors, opening avenues for anxiolytic drug development.
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